molecular formula C23H23N5OS B2804511 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-phenethylacetamide CAS No. 1207045-52-0

2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-phenethylacetamide

Cat. No.: B2804511
CAS No.: 1207045-52-0
M. Wt: 417.53
InChI Key: KSZNDRUKSXLHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-phenethylacetamide is a heterocyclic derivative featuring a pyrazolo[3,4-d]pyridazine core fused with a thioether-linked acetamide moiety. Key structural elements include:

  • Substituents: A 4-methyl group and a p-tolyl group (para-methylphenyl) at positions 4 and 1, respectively, enhancing lipophilicity and steric bulk. The thioether (-S-) linkage at position 7 connects to an N-phenethylacetamide side chain, which may influence receptor binding or solubility .

Properties

IUPAC Name

2-[4-methyl-1-(4-methylphenyl)pyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS/c1-16-8-10-19(11-9-16)28-22-20(14-25-28)17(2)26-27-23(22)30-15-21(29)24-13-12-18-6-4-3-5-7-18/h3-11,14H,12-13,15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZNDRUKSXLHIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Core Structure and Substituent Comparison

Compound Name / ID Core Structure Key Substituents Bioactivity (Inferred)
Target Compound Pyrazolo[3,4-d]pyridazine 4-methyl, 1-p-tolyl, 7-thioether-N-phenethylacetamide Potential kinase inhibition
2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-p-tolylacetamide Pyrazolo[3,4-b]pyridine 4-methyl, 3-chlorophenyl, 6-oxo, N-p-tolylacetamide Antimicrobial activity
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolo[3,4-d]pyrimidine 1-p-tolyl, 4-imino, 5-amino Unknown (structural intermediate)
2-substituted-7-p-tolyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines Pyrazolo-triazolo-pyrimidine 7-p-tolyl, 2-naphthyl/nicotinic acid Antiviral or enzyme inhibition

Key Observations :

  • Core Flexibility : Pyrazolo-pyridazines (target compound) exhibit a six-membered pyridazine ring with two adjacent nitrogen atoms, enhancing electron-deficient character compared to pyrazolo-pyrimidines (five-membered pyrimidine). This may influence binding to ATP pockets in kinases .
  • The phenethyl group adds steric bulk, which may enhance receptor selectivity over smaller substituents (e.g., methyl or hydrogen) .

Key Observations :

  • The target compound’s synthesis likely parallels methods for pyrazolo-pyridine acetamides (e.g., nucleophilic substitution at the heterocyclic core), but the thioether linkage may require thiourea or mercaptoacetamide precursors .

Physicochemical and Pharmacokinetic Properties

Table 3: Hypothetical Property Comparison

Property Target Compound 2-(3-(4-chlorophenyl)-...-N-p-tolylacetamide Pyrazolo-triazolo-pyrimidines
Molecular Weight (g/mol) ~450 (estimated) 482 350–400
logP (Predicted) ~3.5 (high due to thioether) 2.8 2.0–3.0
Solubility Low (lipophilic substituents) Moderate (polar acetamide) Low (aromatic fused rings)

Key Observations :

  • The target compound’s thioether and phenethyl groups likely reduce aqueous solubility compared to oxygen-linked analogues but improve blood-brain barrier penetration in CNS-targeted therapies.
  • Chlorophenyl and p-tolyl substituents in analogues enhance metabolic stability by resisting oxidative degradation .

Q & A

What are the key structural features of 2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-phenethylacetamide, and how do they influence its chemical reactivity?

The compound’s core consists of a pyrazolo[3,4-d]pyridazine scaffold, a thioether linkage (-S-), and substituents including a p-tolyl group (4-methylphenyl) and a phenethylacetamide side chain. These features dictate its reactivity:

  • The pyridazine ring enables π-π stacking interactions, critical for binding to biological targets.
  • The thioether group participates in nucleophilic substitution reactions (e.g., oxidation to sulfone derivatives) and acts as a hydrogen bond acceptor .
  • p-Tolyl and phenethyl groups influence lipophilicity, affecting solubility and membrane permeability .

What is the general synthetic route for this compound?

A typical multi-step synthesis involves:

Core formation : Cyclization of hydrazine derivatives with diketones under acidic/basic conditions to construct the pyrazolo[3,4-d]pyridazine core .

Substitution : Introduction of the p-tolyl group via Friedel-Crafts acylation or Ullmann coupling .

Thioacetamide linkage : Reaction of a thiol intermediate with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
Optimization : Yield and purity depend on solvent choice (DMF vs. DCM), temperature (60–100°C), and catalyst (e.g., AlCl₃ for Friedel-Crafts) .

What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirms regiochemistry of substituents (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .
  • HPLC : Monitors reaction progress and purity (>95% required for biological assays) .
  • Mass spectrometry (HRMS) : Validates molecular weight and detects side products .

How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Temperature control : Higher temperatures (80–100°C) accelerate cyclization but may degrade heat-sensitive intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thioether formation, while dichloromethane minimizes side reactions in acylation steps .
  • Catalysts : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency by 20–30% .

How can contradictions in biological activity data between different studies be resolved?

  • Assay standardization : Use consistent cell lines (e.g., A549 for anticancer studies) and control for variables like serum concentration .
  • Structural analogs : Compare activity of derivatives with systematic substituent changes to identify critical functional groups .
  • Dose-response curves : Validate potency (IC₅₀) across multiple replicates to rule out outliers .

What methodologies are used to study the compound’s interaction with biological targets?

  • Molecular docking : Simulates binding to enzymes (e.g., tyrosine kinases) using software like AutoDock Vina; validate with mutagenesis studies .
  • Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) in real time .
  • Kinetic assays : Measures inhibition constants (Ki) via fluorogenic substrates .

How do substituent variations affect the compound’s pharmacological profile?

  • Electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring enhance enzyme inhibition (e.g., IC₅₀ reduced by 40% with 4-fluorophenyl vs. phenyl) .
  • Methoxy groups improve solubility but reduce blood-brain barrier penetration .
  • Alkyl chains (e.g., isopropyl) increase metabolic stability in hepatic microsome assays .

What strategies are employed to determine structure-activity relationships (SAR) for this compound?

  • Systematic substitution : Synthesize analogs with single substituent changes (e.g., -CH₃ → -CF₃) and test against target proteins .
  • 3D-QSAR modeling : Correlates molecular fields (e.g., steric, electrostatic) with activity using CoMFA .
  • Proteomics : Identifies off-target interactions via affinity pull-down assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.